N-(5-chloropyridin-2-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-3-4-10(14-7-9)15-11(16)8-2-1-5-13-6-8/h3-4,7-8,13H,1-2,5-6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDVBUWYEJTZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The core approach to synthesizing N-(5-chloropyridin-2-yl)piperidine-3-carboxamide involves coupling a 5-chloropyridin-2-amine derivative with a piperidine-3-carboxylic acid or its activated derivative. Key steps include:
- Activation of the carboxylic acid (e.g., as acid chlorides, esters, or using coupling agents).
- Nucleophilic substitution or amide bond formation with the 5-chloropyridin-2-amine.
- Purification via extraction, washing, drying, and chromatographic techniques.
Specific Preparation Methods
Amide Coupling Using Carbodiimide Chemistry
A patent (US20120053349A1) describes dissolving 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid lithium salt in N,N-dimethylformamide (DMF), followed by addition of triethylamine, 1-hydroxybenzotriazole (HOBt), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) at room temperature to facilitate amide bond formation.
The reaction mixture is then subjected to liquid-liquid extraction with chloroform and water, followed by drying over anhydrous sodium sulfate and solvent removal under reduced pressure to isolate the product.
This method leverages carbodiimide-mediated coupling, a widely used technique for amide synthesis due to its mild conditions and good yields.
Coupling via Acid Chloride Intermediate
Another approach involves the formation of an acid chloride intermediate by treating the carboxylic acid with phosphorus oxychloride (POCl3) in the presence of pyridine at 15-30°C, followed by reaction with 5-chloropyridin-2-amine to yield the amide.
This method was reported to give a solid product with a melting range of 165.7-168.0°C and a yield of approximately 72%.
The acid chloride route is advantageous for its straightforwardness and relatively high reactivity, though it requires careful handling of corrosive reagents.
Nucleophilic Substitution under Basic Conditions
In a related synthesis, nucleophilic substitution of a fluoro group in a precursor compound with N,N-dimethylpiperidine-4-carboxamide under basic conditions was used to form related amide derivatives.
Although this example involves a different piperidine derivative, the principle of nucleophilic substitution to form the amide bond is applicable to the preparation of this compound.
Use of Coupling Agents like HATU and HOBt
Research literature on similar amide syntheses highlights the use of coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt to promote efficient amide bond formation under mild conditions.
These agents facilitate activation of the carboxylic acid moiety, enabling coupling with cyclic secondary amines like piperidine derivatives.
Reaction Conditions and Solvent Systems
| Method | Solvent(s) | Temperature | Key Reagents/Catalysts | Notes |
|---|---|---|---|---|
| Carbodiimide-mediated coupling | N,N-dimethylformamide (DMF) | Room temperature | EDC·HCl, HOBt, triethylamine | Mild, good yields, common method |
| Acid chloride intermediate | Pyridine, POCl3 | 15-30°C | POCl3, pyridine | Requires careful reagent handling |
| Nucleophilic substitution | Various (e.g., DMSO, EtOAc) | Room temperature | Basic conditions | Applicable for related derivatives |
| HATU-mediated coupling | Polar aprotic solvents | Room temperature | HATU, bases (e.g., DIPEA) | Efficient and high-yielding |
Purification and Isolation Techniques
Post-reaction mixtures are typically worked up by extraction with organic solvents such as chloroform or ethyl acetate, followed by washing with water or brine to remove impurities.
Drying agents like anhydrous sodium sulfate or magnesium sulfate are used to remove residual water before solvent evaporation.
Final purification often involves recrystallization or column chromatography, depending on the scale and purity requirements.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry
N-(5-chloropyridin-2-yl)piperidine-3-carboxamide has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with specific biological targets, making it a candidate for drug development.
- Targeted Therapeutics : The compound may serve as a lead for developing pharmaceuticals aimed at various conditions, including pain management and neurological disorders. Research indicates that similar compounds can modulate fatty acid amide hydrolase (FAAH) activity, which is implicated in pain signaling pathways .
Biological Research
In biological studies, this compound can be utilized to explore its interactions with cellular targets. Its potential to act as an inhibitor or modulator of specific enzymes or receptors makes it valuable in pharmacological research.
- Enzyme Inhibition : Similar compounds have been shown to inhibit FAAH, leading to increased levels of endocannabinoids like anandamide, which possess analgesic properties . This suggests that this compound may also influence pain pathways.
Chemical Synthesis
The compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow chemists to explore new chemical reactions and synthesis pathways.
- Synthetic Applications : The compound can undergo various chemical reactions such as oxidation and substitution, enabling the creation of derivatives with altered properties for further study.
Industrial Applications
In industrial contexts, this compound could be employed in the development of new materials or as an intermediate in synthesizing other valuable compounds.
- Material Science : The structural properties of this compound may lend themselves to applications in creating novel materials with specific functionalities.
Case Study 1: FAAH Inhibition
Research has shown that compounds similar to this compound can effectively inhibit FAAH activity. This inhibition results in increased levels of endogenous cannabinoids, which may alleviate pain and improve mood disorders. Studies have demonstrated significant analgesic effects in animal models when these compounds were administered .
Case Study 2: Synthesis of Derivatives
A study focused on the synthesis of derivatives from this compound revealed that modifications to the piperidine ring could enhance biological activity. Variations in substituents led to differences in receptor binding affinities and pharmacokinetic profiles .
Case Study 3: Material Development
Another investigation explored the use of this compound in developing new polymeric materials. The incorporation of this compound into polymer matrices resulted in materials with improved thermal stability and mechanical properties, indicating its potential utility in industrial applications.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity or altering their function. This interaction can affect various biological pathways, making it a valuable tool in research focused on understanding and manipulating these pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyridine Derivatives
a) N-(5-bromopyridin-2-yl)piperidine-3-carboxamide (CU2017)
- Structural Difference : Bromine replaces chlorine at the pyridine 5-position.
- Impact :
- Binding Affinity : Bromine's larger atomic radius and polarizability enhance hydrophobic interactions in the allosteric site of nAChRs, as observed in fragment-based screening .
- Biological Activity : CU2017 binds near the β8–β9 loop of nAChRs, stabilizing an inactive state, unlike the chloro-analog's proposed agonist mechanism .
Key Data :
Property N-(5-chloropyridin-2-yl)piperidine-3-carboxamide CU2017 Halogen Cl Br Molecular Weight (g/mol) 239.7 284.1 logP ~2.5 (estimated) ~3.1
b) N-(5-iodopyridin-2-yl) Derivatives
Carboxamide vs. Benzamide Derivatives
Functional Group Modifications
a) Trifluoromethyl Substitutions
- Example: 5-(Trifluoromethyl)-6-(1-methylazepan-4-yl)methyl-1H-quinolin-2-one .
- Impact :
b) Formyl and Hydroxyethyl Substituents
- Examples: N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (logP = 4.7) . 5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide .
- Impact :
Biological Activity
N-(5-chloropyridin-2-yl)piperidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H14ClN3O
- Molecular Weight : 239.7 g/mol
This compound features a piperidine ring substituted with a chloropyridine moiety, which is critical for its biological interactions.
The biological activity of this compound primarily involves its ability to bind to specific proteins or enzymes, leading to inhibition or modulation of their functions. This interaction can significantly impact various biological pathways, making it a valuable tool in both research and therapeutic contexts.
Biological Activities
- Enzyme Inhibition :
-
Antiparasitic Activity :
- Research indicates that derivatives similar to this compound exhibit significant antiparasitic effects, with some showing low EC50 values (effective concentration for 50% inhibition) against drug-resistant strains .
- The compound's structural modifications have been linked to enhanced potency against parasites, suggesting that further optimization could yield more effective therapies .
- Potential in Oncology :
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antiparasitic Studies :
- A study demonstrated that structural modifications to the piperidine scaffold can enhance antiparasitic activity significantly. For example, the introduction of different substituents led to varying potencies against Plasmodium falciparum (the malaria parasite) with some derivatives achieving EC50 values below 0.050 μM .
- Cancer Research :
- Mechanistic Insights :
Q & A
Q. What synthetic routes are recommended for preparing N-(5-chloropyridin-2-yl)piperidine-3-carboxamide?
The synthesis typically involves coupling 5-chloropyridin-2-amine with piperidine-3-carboxylic acid derivatives. A common method uses carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxylic acid, followed by amide bond formation. For example, similar compounds (e.g., ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate) are synthesized via nucleophilic substitution or condensation reactions under reflux with triethylamine in acetonitrile . Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to improve yield.
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR : Analyze the ¹H and ¹³C spectra to confirm the presence of the piperidine ring (e.g., δ 1.5–3.5 ppm for protons on the ring) and the chloropyridine moiety (aromatic protons at δ 7.0–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak to the exact mass (C₁₁H₁₃ClN₃O: 250.0746 g/mol) .
- IR : Look for amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry?
The chloropyridine and piperidine moieties are key pharmacophores in enzyme inhibitors and receptor modulators. For instance, structurally analogous compounds are used to design molecules targeting kinases or G-protein-coupled receptors (GPCRs) due to their ability to form hydrogen bonds and hydrophobic interactions .
Advanced Research Questions
Q. How can solubility challenges be addressed during in vitro assays?
The compound’s limited solubility in aqueous buffers (e.g., ~1.1 g/L at 25°C for similar esters ) can be mitigated using co-solvents (e.g., DMSO ≤1% v/v) or formulation as hydrochloride salts. Alternatively, employ lipid-based delivery systems (e.g., liposomes) to enhance bioavailability in cell-based studies .
Q. What computational strategies predict binding affinities of this compound to biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the chloropyridine’s halogen bonding and the amide’s hydrogen-bonding potential.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Parameters for similar compounds are available in PubChem datasets .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. For example, trace impurities in ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride can alter enzymatic inhibition results . Validate purity via HPLC (≥98%) and replicate assays under standardized protocols .
Methodological Challenges
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Step Optimization : Isolate intermediates (e.g., piperidine-3-carboxylic acid) with column chromatography (silica gel, ethyl acetate/hexane).
- Catalysis : Use Pd/C or Ni catalysts for halogenated pyridine coupling steps, achieving yields >75% under inert atmospheres .
- Scale-Up : Maintain stoichiometric ratios and monitor reaction progress via TLC or LC-MS to prevent side reactions .
Q. How to design derivatives with enhanced metabolic stability?
Replace metabolically labile groups (e.g., ester functionalities in intermediates ) with bioisosteres (e.g., amides or heterocycles). For example, substituting the ethyl ester in N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester with a trifluoromethyl group improves resistance to esterase-mediated hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
